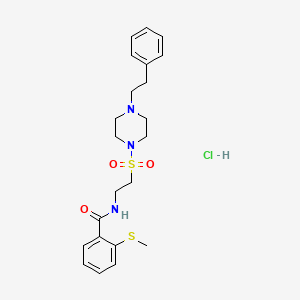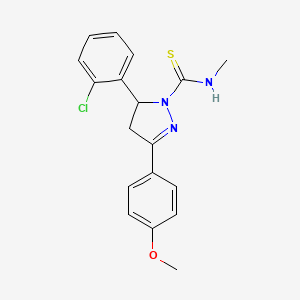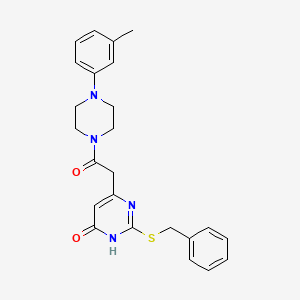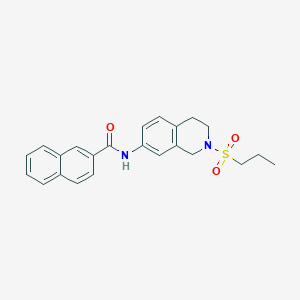
2-(methylthio)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(methylthio)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H30ClN3O3S2 and its molecular weight is 484.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound of interest is part of a broader category of chemicals that have been studied for their unique chemical properties and potential applications in various fields of scientific research. Although the exact compound was not directly found in the available literature, related compounds have been synthesized and evaluated for their potential uses. For instance, compounds with sulfonyl and piperazine groups have been explored for their synthesis methods and potential biological activities. The synthesis processes often involve complex reactions aimed at achieving specific chemical structures that can exhibit desired properties, such as biological activity against certain diseases or conditions.
One notable study focuses on the synthesis and green metric evaluation of related chemical structures, emphasizing the efficiency and environmental impact of the synthesis process. This research highlights the importance of developing sustainable and efficient methods for producing chemicals with potential applications in medicine and other fields (Rohidas Gilbile et al., 2017).
Biological and Pharmacological Screening
Compounds featuring sulfonyl and piperazine structures have been synthesized and subjected to various biological and pharmacological screenings to assess their therapeutic potential. These studies aim to identify new drugs or compounds with significant activity against a range of diseases. For example, bioactive molecules with fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole have been synthesized and screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Snehal Patel et al., 2009).
Another study detailed the synthesis of related compounds and their evaluation against a backdrop of microbial studies, showcasing the antimicrobial potential of such chemical structures (N. Patel & S. N. Agravat, 2007). These findings are crucial for the development of new medications and treatments for various conditions.
Molecular Docking and Structure-Activity Relationship
Research into related chemical entities also explores their interactions with biological targets using molecular docking studies. These investigations help understand how compounds bind to specific proteins or enzymes, shedding light on their mechanism of action and potential as therapeutic agents. For instance, studies on benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against avian influenza virus, highlighting the importance of structural features in determining biological activity (A. Hebishy et al., 2020).
properties
IUPAC Name |
2-methylsulfanyl-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2.ClH/c1-29-21-10-6-5-9-20(21)22(26)23-12-18-30(27,28)25-16-14-24(15-17-25)13-11-19-7-3-2-4-8-19;/h2-10H,11-18H2,1H3,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOSTVONDVPZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B2565723.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-phenyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2565724.png)


![2-(4-methoxyphenyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2565733.png)
![4-(tert-butyl)-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2565736.png)

![Propyl 4-[7-hydroxy-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2565738.png)


![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2565741.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylpiperidine](/img/structure/B2565745.png)